1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate
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Overview
Description
1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate is an organic compound with the molecular formula C7H10Br2O4. It is also known by its IUPAC name, dimethyl 2-bromo-2-(bromomethyl)succinate . This compound is characterized by the presence of two bromine atoms and two ester groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate can be synthesized through the bromination of dimethyl succinate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Oxidation: Oxidative reactions can convert the compound into carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH). The reactions are typically carried out in polar solvents such as water or alcohols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted esters, amides, or thiol esters.
Reduction: Products include alcohols or alkanes.
Oxidation: Products include carboxylic acids or ketones.
Scientific Research Applications
1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of drugs and diagnostic agents.
Industry: The compound is employed in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 1,4-dimethyl 2-bromo-2-(bromomethyl)butanedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The ester groups can undergo hydrolysis or transesterification, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the substituents .
Comparison with Similar Compounds
Similar Compounds
Dimethyl succinate: Lacks the bromine atoms, making it less reactive in nucleophilic substitution reactions.
Dimethyl 2-bromo succinate: Contains only one bromine atom, resulting in different reactivity and applications.
Dimethyl 2,3-dibromo succinate: Has bromine atoms at different positions, leading to distinct chemical behavior.
Uniqueness
1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate is unique due to the presence of two bromine atoms and two ester groups, which confer high reactivity and versatility in organic synthesis. Its ability to undergo multiple types of reactions makes it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
dimethyl 2-bromo-2-(bromomethyl)butanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Br2O4/c1-12-5(10)3-7(9,4-8)6(11)13-2/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLKUHRSYHVQPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CBr)(C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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